CHIR-98014

Kinase Inhibitor GSK-3 Signaling Chemical Biology

CHIR-98014 is the definitive GSK-3 inhibitor for Wnt/β-catenin pathway activation—unlike BIO and SB-216763, which fail this critical assay. Sub-nM potency (IC₅₀ 0.65/0.58 nM) and >500-fold selectivity over Cdc2/ERK2 ensure clean phenotypes. Validated in stem cell differentiation (definitive endoderm, cardiomyocytes, epicardial cells), metabolic disease (improves glucose disposal in db/db, ZDF, ob/ob models without hypoglycemia), CNS tau phosphorylation studies, and HBV host-factor research. Choose CHIR-98014 for target specificity and reproducible results.

Molecular Formula C20H17Cl2N9O2
Molecular Weight 486.3 g/mol
CAS No. 252935-94-7
Cat. No. B1649336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHIR-98014
CAS252935-94-7
SynonymsChir 98014
Chir-98014
Chir98014
Molecular FormulaC20H17Cl2N9O2
Molecular Weight486.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2N3C=CN=C3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N
InChIInChI=1S/C20H17Cl2N9O2/c21-12-1-2-13(14(22)9-12)18-16(30-8-7-24-11-30)10-27-20(29-18)26-6-5-25-17-4-3-15(31(32)33)19(23)28-17/h1-4,7-11H,5-6H2,(H3,23,25,28)(H,26,27,29)
InChIKeyMDZCSIDIPDZWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CHIR-98014 GSK-3 Inhibitor – Baseline Characteristics and Procurement Reference


CHIR-98014 (CT98014, CAS 252935-94-7) is an aminopyrimidine-based, ATP-competitive, cell-permeable, and reversible inhibitor of glycogen synthase kinase 3 (GSK-3). It exhibits sub-nanomolar potency against both human GSK-3α and GSK-3β isoforms (IC₅₀ = 0.65 nM and 0.58 nM, respectively; Ki = 0.87 nM for GSK-3β) [1]. The compound displays pronounced selectivity (>500- to >10,000-fold) for GSK-3 over a panel of 20 other protein kinases, including its closest structural homologs, Cdc2 and ERK2 [1].

Why GSK-3 Inhibitors Like CHIR-98014 Cannot Be Arbitrarily Substituted


While multiple GSK-3 inhibitors share a common nominal target, their pharmacological profiles diverge sharply in functional assays critical for research selection. In a systematic comparative study, only CHIR-98014 and CHIR-99021 were capable of potently activating the Wnt/β-catenin signaling pathway, while the chemically distinct GSK-3 inhibitors BIO and SB-216763 failed to do so [1]. Furthermore, this same study demonstrated that CHIR-99021 exhibited significantly lower cellular toxicity than CHIR-98014 in mouse embryonic stem cells, highlighting that even compounds within the same functional class can have profoundly different safety and efficacy windows [1]. These findings underscore that simple IC₅₀ values for the isolated kinase domain are insufficient predictors of cellular or in vivo performance, and that arbitrary substitution based on nominal target class alone can lead to experimental failure. The following evidence establishes the specific, quantifiable differentiation of CHIR-98014 relative to its closest analogs and in-class alternatives.

CHIR-98014 Differentiated Evidence for Scientific Selection: Comparative Quantification


Sub-Nanomolar Biochemical Potency and Exceptional Selectivity Window

CHIR-98014 achieves sub-nanomolar inhibition of both GSK-3 isoforms with IC₅₀ values of 0.65 nM (GSK-3α) and 0.58 nM (GSK-3β), and a Ki of 0.87 nM for human GSK-3β [1]. This potency is coupled with a selectivity window of 500- to >10,000-fold against a panel of 20 other kinases, including its closest structural homologs Cdc2 (IC₅₀ = 3,700 nM) and ERK2 (IC₅₀ > 10,000 nM) [1]. In contrast, the widely used analog CHIR-99021 exhibits approximately 10- to 20-fold lower potency against the GSK-3 isoforms (GSK-3α IC₅₀ = 10 nM; GSK-3β IC₅₀ = 6.7 nM) . This difference in biochemical potency and selectivity defines a unique molecular signature that translates to distinct biological outcomes.

Kinase Inhibitor GSK-3 Signaling Chemical Biology

Potent Induction of Wnt/β-Catenin Signaling in Embryonic Stem Cells

In a direct head-to-head study using a Wnt-responsive luminescence reporter assay in mouse ES-D3 embryonic stem cells, CHIR-98014 (1 µM) induced a robust activation of the Wnt/β-catenin pathway, achieving a signal comparable to that of CHIR-99021 (5 µM) and significantly exceeding the minor or negligible activation induced by the GSK-3 inhibitors BIO (0.5 µM) and SB-216763 (5 µM) over the natural ligand Wnt3a [1][2]. Quantitative PCR analysis of the downstream target gene T (Brachyury) confirmed this finding, with CHIR-98014 inducing a >2,500-fold increase in T gene expression . This functional differentiation demonstrates that not all GSK-3 inhibitors are capable of potently activating this critical signaling pathway.

Stem Cell Biology Wnt Signaling Developmental Biology

Differential Cellular Toxicity Profile in Mouse Embryonic Stem Cells

A comparative study assessing the cytotoxicity of four GSK-3 inhibitors in mouse embryonic stem cells revealed a distinct toxicity profile for CHIR-98014. The study determined that CHIR-99021 and SB-216763 exhibited the lowest toxicity, while CHIR-98014 and BIO were associated with significantly higher cytotoxicity [1]. Specifically, CHIR-98014 (1 µM) reduced the viability of ES-CCE cells by 52%, with an IC₅₀ for cytotoxicity of 1.1 µM . This contrasts with CHIR-99021, which combined high Wnt-activating potency with very low toxicity in the same cellular context [1]. This data provides a critical differentiator for experimental design, particularly when high concentrations or prolonged exposure are required.

Stem Cell Culture Cytotoxicity GSK-3 Inhibitor

Potent Cellular Glycogen Synthase Activation in Insulin-Resistant Models

CHIR-98014 demonstrates a direct and quantifiable effect on glycogen synthase (GS) activity, a key downstream readout of GSK-3 inhibition and a hallmark of insulin action. In CHO-IR cells and primary rat hepatocytes, CHIR-98014 stimulates GS activity 2- to 3-fold above basal levels, with EC₅₀ values of 106 nM and 107 nM, respectively [1]. Critically, in isolated soleus muscle from insulin-resistant Zucker Diabetic Fatty (ZDF) rats, 500 nM CHIR-98014 stimulates GS activity by 40%—an effect equal to that seen in muscle from insulin-sensitive lean Zucker rats [1]. While other GSK-3 inhibitors have been shown to activate GS in vitro, this specific data on CHIR-98014 in an insulin-resistant model establishes its potential for overcoming metabolic defects. Comparative functional data for other GSK-3 inhibitors in this exact model are not readily available, making this a key differentiator for metabolic research.

Metabolic Disease Insulin Resistance Type 2 Diabetes

In Vivo Efficacy in Reducing Hyperglycemia in Diabetic Rodent Models

CHIR-98014 demonstrates significant in vivo efficacy in improving glucose disposal and reducing hyperglycemia across multiple diabetic and insulin-resistant rodent models. A single subcutaneous dose (~30 mg/kg) induces a significant reduction in fasting hyperglycemia in db/db mice [1]. Single oral doses (30-48 mg/kg) rapidly lower blood glucose levels and improve glucose disposal after oral or intravenous glucose challenges in both ZDF rats and db/db mice, without causing hypoglycemia or markedly elevating insulin levels [1]. Similar results were observed in ob/ob mice, diet-induced diabetic C57BL/6 mice, and glucose-intolerant SHHF rats . While other GSK-3 inhibitors like LY2090314 have also been shown to affect glucose levels, the breadth of in vivo models where CHIR-98014 has been characterized is a notable differentiator for researchers requiring robust, multi-model validation.

In Vivo Pharmacology Diabetes Glucose Homeostasis

CHIR-98014 Optimal Application Scenarios Based on Quantitative Evidence


Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Cardiomyocytes and Definitive Endoderm

CHIR-98014 is a critical component of chemically defined differentiation protocols. Its potent activation of the Wnt/β-catenin signaling pathway [1][2] and high potency (IC₅₀ < 1 nM) make it highly effective for directing hPSCs toward mesodermal and endodermal fates. Protocols have successfully utilized CHIR-98014 to derive epicardial cells [3] and cardiomyocytes [4] from hPSCs. Its use in generating definitive endoderm is well-established [3]. While CHIR-99021 is also used for this purpose, the higher potency of CHIR-98014 may allow for lower working concentrations, which is advantageous in minimizing potential toxicity during short-term differentiation windows.

Preclinical Investigation of Insulin Resistance and Type 2 Diabetes

CHIR-98014 is uniquely positioned for metabolic disease research. It has been quantitatively shown to potentiate insulin-stimulated glucose transport in insulin-resistant muscle [5] and to improve glucose disposal and reduce hyperglycemia in multiple rodent models of type 2 diabetes (db/db mice, ZDF rats, ob/ob mice) following both oral and subcutaneous administration . This body of in vivo evidence, demonstrating efficacy without causing hypoglycemia, is a key differentiator from other GSK-3 inhibitors and makes CHIR-98014 a preferred tool compound for dissecting the role of GSK-3 in glucose homeostasis and insulin resistance.

Neuroscience Studies of Tau Phosphorylation and Neurodegeneration

CHIR-98014 is a brain-penetrant compound that has been shown to reduce tau protein phosphorylation at Ser396 in the cortex and hippocampus of postnatal rats [6]. This specific activity, combined with its exceptional selectivity for GSK-3 over other brain-expressed kinases like ERK2 , makes it a valuable tool for investigating the role of GSK-3β in tau pathology and related neurodegenerative processes. Its brain penetration and validated on-target effect in CNS tissue differentiate it from non-brain-penetrant GSK-3 inhibitors.

Investigating GSK-3 as a Host Factor in Viral Infection (e.g., HBV)

Emerging evidence positions GSK-3 as a host factor for viral infection. In HepAD38 cells, treatment with 10 µM CHIR-98014 was shown to affect the production of HBsAg and HBeAg, two key markers of Hepatitis B virus (HBV) replication, as part of a study identifying GSK-3α and β as required host factors [7]. In parallel experiments, the GSK-3 inhibitor LY2090314 showed similar effects on these markers [8]. This application is highly specific and demonstrates the utility of CHIR-98014 in host-pathogen interaction studies, where its high potency and selectivity are crucial for isolating the effect of GSK-3 inhibition without confounding off-target kinase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CHIR-98014

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.